Cas no 1934987-89-9 (tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate)

tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-methyl-N-1-oxaspiro[2.3]hex-5-yl-, 1,1-dimethylethyl ester
- tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate
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- MDL: MFCD30180343
- インチ: 1S/C11H19NO3/c1-10(2,3)15-9(13)12(4)8-5-11(6-8)7-14-11/h8H,5-7H2,1-4H3
- InChIKey: GBHDNJZAVILMLB-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)N(C)C1CC2(OC2)C1
tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-253470-2.5g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 2.5g |
$4424.0 | 2024-06-19 | |
Enamine | EN300-253470-10.0g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 10.0g |
$9704.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01013988-1g |
tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 1g |
¥11270.0 | 2023-03-19 | |
Enamine | EN300-253470-0.1g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 0.1g |
$783.0 | 2024-06-19 | |
Enamine | EN300-253470-0.5g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 0.5g |
$1760.0 | 2024-06-19 | |
Enamine | EN300-253470-5g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 5g |
$6545.0 | 2023-09-14 | ||
Enamine | EN300-253470-1g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 1g |
$2257.0 | 2023-09-14 | ||
Enamine | EN300-253470-0.05g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 0.05g |
$600.0 | 2024-06-19 | |
Enamine | EN300-253470-0.25g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 0.25g |
$1118.0 | 2024-06-19 | |
Enamine | EN300-253470-5.0g |
tert-butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate |
1934987-89-9 | 95% | 5.0g |
$6545.0 | 2024-06-19 |
tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamateに関する追加情報
Comprehensive Guide to tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate (CAS No. 1934987-89-9): Properties, Applications, and Market Insights
tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate (CAS No. 1934987-89-9) is a specialized organic compound with a unique spirocyclic structure, making it a valuable intermediate in pharmaceutical and agrochemical research. This compound belongs to the class of carbamate derivatives, which are widely recognized for their versatility in drug design and synthesis. The presence of both tert-butyl and N-methyl groups enhances its stability and reactivity, making it a preferred choice for researchers working on small molecule therapeutics and catalysts.
One of the key features of tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate is its spiro[2.3]hexane core, which contributes to its three-dimensional complexity. This structural motif is increasingly sought after in medicinal chemistry due to its ability to improve bioavailability and target selectivity. Researchers are particularly interested in this compound for its potential applications in CNS drug development, where spirocyclic structures have shown promise in crossing the blood-brain barrier.
The synthesis of tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate typically involves multi-step organic reactions, including protection-deprotection strategies and ring-forming reactions. Its CAS number 1934987-89-9 serves as a unique identifier in chemical databases, ensuring accurate tracking in patent literature and regulatory filings. Recent advancements in flow chemistry have made the production of such complex molecules more efficient, addressing the growing demand from the pharmaceutical industry.
In terms of market trends, there has been a significant increase in searches for spirocyclic compounds and carbamate derivatives, reflecting their importance in modern drug discovery. The compound's tert-butyl group provides excellent steric protection, making it useful in peptide synthesis and prodrug development. Additionally, its potential applications in sustainable chemistry align with current industry focus on green synthesis methods.
From a regulatory perspective, tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate is not classified as a controlled substance, making it accessible for legitimate research purposes. However, researchers should always consult safety data sheets and follow proper laboratory protocols when handling this compound. The growing interest in AI-assisted drug discovery has also brought attention to such structurally complex molecules, as they present interesting challenges for computational chemistry and molecular modeling.
The physical properties of this compound, including its melting point, solubility, and stability, are crucial for formulation scientists working on drug delivery systems. Recent publications have highlighted the potential of similar spirocyclic carbamates in addressing drug resistance issues, particularly in antimicrobial and anticancer research. This has led to increased patent activity surrounding compounds with the 1-oxaspiro[2.3]hexane scaffold.
For researchers looking to source tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate, it's important to verify the CAS 1934987-89-9 and request certificates of analysis to ensure product quality. The compound's unique structure makes it valuable for structure-activity relationship studies, particularly in the development of GPCR modulators and enzyme inhibitors. As the pharmaceutical industry continues to explore underexplored chemical space, compounds like this are becoming increasingly important in hit-to-lead optimization.
In conclusion, tert-butyl N-methyl-N-{1-oxaspiro2.3hexan-5-yl}carbamate represents an interesting case study in modern medicinal chemistry. Its combination of steric protection, three-dimensionality, and functional group diversity makes it a versatile building block for drug discovery. The compound's CAS number 1934987-89-9 serves as an important reference point for researchers navigating the complex landscape of specialty chemicals and pharmaceutical intermediates.
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